molecular formula C8H5Cl2N3O2 B8404893 1-Amino-5,7-dichloro-1,4-dihydro-2,3-quinoxalinedione

1-Amino-5,7-dichloro-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8404893
M. Wt: 246.05 g/mol
InChI Key: AOLKVULQDUJECM-UHFFFAOYSA-N
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Patent
US05622952

Procedure details

The procedure of Wallace, R. G., Org. Prep. Proc. Int. 14:269 (1982) was adapted. 5,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione (52 mg, 0.225 mmole) was dissolved in 3N KOH (1 mL) at 60° C. for 0.5 h, and NH2OSO3H (30 mg, 0.265 mmole, Aldrich) in distilled water (0.5 mL) was dropwise added into above solution with stirring at 60° C. Some precipitate came out after 15 mins. The mixture was stirred at room temperature overnight. The white precipitate was collected by filtration, washed with cold distilled water (0.5 mL) and dried on rotavapor at 60° C. for 2 h affording crude 1-amino-5,7-dichloro-1,4-dihydro-2,3-quinoxalinedione (38 mg, 69%), which included a little of the isomer (4-amino-5,7-dichloro-2,3-quinoxalinedione) by 1H NMR (it is not known which isomer is present in a greater amount).
Quantity
52 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:8]2[C:3]=1[NH:4][C:5](=[O:14])[C:6](=[O:13])[NH:7]2.[NH2:15]OS(O)(=O)=O>[OH-].[K+].O>[NH2:15][N:7]1[C:8]2[C:3](=[C:2]([Cl:1])[CH:11]=[C:10]([Cl:12])[CH:9]=2)[NH:4][C:5](=[O:14])[C:6]1=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
52 mg
Type
reactant
Smiles
ClC1=C2NC(C(NC2=CC(=C1)Cl)=O)=O
Name
Quantity
1 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
30 mg
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The white precipitate was collected by filtration
WASH
Type
WASH
Details
washed
DISTILLATION
Type
DISTILLATION
Details
with cold distilled water (0.5 mL)
CUSTOM
Type
CUSTOM
Details
dried on rotavapor at 60° C. for 2 h
Duration
2 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NN1C(C(NC2=C(C=C(C=C12)Cl)Cl)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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